3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
Description
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-13-7-5-10(6-8-13)14-17-15(19-18-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKYTRZCCSPLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, the reaction between 4-methoxyphenylhydrazine and an appropriate carboxylic acid derivative under acidic or basic conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as transition metal catalysts, can enhance the efficiency of the reaction. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to interact with tubulin, inhibiting cell proliferation in various cancer cell lines. A study demonstrated that specific derivatives of 1,2,4-triazole displayed antiproliferative effects comparable to established chemotherapeutics like CA-4 .
Table 1 summarizes the antiproliferative activities of selected triazole derivatives:
| Compound Name | IC50 (nM) | Cancer Cell Lines |
|---|---|---|
| 3c | 0.21 | Hepatocellular carcinoma |
| 3e | 0.40 | HT-29 (colon cancer) |
| 3f | 0.21 | A549 (lung cancer) |
These results indicate that the structural modifications of triazole derivatives can lead to enhanced anticancer activities.
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The presence of the methoxyphenyl group may further enhance these activities by improving solubility and bioavailability. Compounds similar to 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline have been tested against various fungal strains, demonstrating effective inhibition of growth.
Case Studies and Research Findings
- Antitumor Mechanism Exploration : A study utilized proteomics and bioinformatics to explore the interactions between triazole derivatives and blood proteins. The findings revealed that these compounds could significantly alter protein expressions related to tumor growth .
- In Vivo Efficacy : In animal models, certain triazole derivatives demonstrated substantial antitumor activity against syngeneic tumors, suggesting their potential for clinical applications in oncology .
- Synthesis and Evaluation : Various synthetic routes have been developed for creating triazole derivatives with enhanced biological activity. These methods often involve cyclization reactions starting from hydrazones or other precursors .
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline and related triazole derivatives:
Structural and Electronic Comparisons
- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances electron-donating properties compared to electron-withdrawing groups (e.g., trifluoromethyl in ), influencing reactivity and binding interactions.
- Steric Considerations : The trimethoxyphenyl derivative introduces bulkier substituents, which may reduce solubility but improve binding affinity in hydrophobic pockets (e.g., in tubulin inhibitors).
Physical Properties
- Solubility : Methoxy groups generally improve aqueous solubility compared to hydrophobic trifluoromethyl or furan substituents.
Biological Activity
3-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a novel compound within the triazole class, known for its diverse biological activities. Triazole derivatives have garnered significant interest due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting key research findings, mechanisms of action, and potential clinical applications.
Synthesis and Structure
The compound is synthesized through a series of reactions involving aniline derivatives and triazole precursors. The presence of the methoxy group on the phenyl ring is crucial for enhancing biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. In particular, 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has shown effectiveness against various bacterial strains. A study demonstrated its inhibitory effect on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
Anticancer Activity
The anticancer potential of this compound was evaluated against several cancer cell lines. In vitro studies revealed that it inhibits cell proliferation in human colon cancer (HT-29) and breast cancer (MCF-7) cell lines. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 10.5 |
| MCF-7 | 12.3 |
The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Activity
In vivo studies demonstrated that 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's ability to modulate the NF-kB signaling pathway suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection markers compared to those on placebo.
- Cancer Treatment : A preclinical study involved administering the compound to mice with induced tumors. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via microwave-assisted or classical methods. For example, microwave-assisted synthesis using nitrile intermediates (e.g., reacting aldehydes with ammonia and iodine) achieves faster reaction times, while classical methods involve cyclization of 4-methoxyaniline derivatives with sodium azide under controlled pH and temperature . Multi-step reactions (e.g., Pd-catalyzed coupling with XPhos ligand and Cs₂CO₃ in 1,4-dioxane at 90°C) yield ~70% purity post-column chromatography .
- Critical Parameters : Catalyst choice (e.g., Pd vs. Cu), solvent polarity, and reaction time significantly impact regioselectivity and purity.
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Methodology :
- NMR/IR : Use -NMR to confirm the presence of the aniline NH₂ group (δ ~6.7–7.5 ppm) and methoxy protons (δ ~3.8 ppm). IR detects N–H stretches (~3300 cm) and triazole ring vibrations (~1500 cm) .
- X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule resolution or SHELXE for high-throughput phasing of twinned crystals. ORTEP-3 can visualize thermal ellipsoids to confirm bond angles and planarity of the triazole-aniline system .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for triazole-aniline derivatives?
- Methodology :
- Meta-Analysis : Compare IC values across studies (e.g., antimicrobial assays) while controlling for variables like bacterial strain, solvent (DMSO vs. aqueous), and assay duration.
- Structural Analogues : Test derivatives (e.g., 3-methoxy vs. 4-methoxy substituents) to isolate electronic effects on bioactivity. For example, 4-methoxy groups enhance electron density on the triazole ring, altering binding to bacterial enzymes .
Q. How can computational modeling predict the reactivity of 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., NH₂ or triazole N-atoms).
- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. The methoxyphenyl group may sterically hinder binding in certain conformations .
Q. What experimental designs mitigate challenges in crystallizing triazole-aniline derivatives for structural studies?
- Methodology :
- Solvent Screening : Use high-boiling-point solvents (e.g., DMF or DMSO) to slow crystallization, improving crystal quality. Additive screening (e.g., hexane or ethyl acetate) can induce nucleation.
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning fractions in cases of pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
